Cellaburate
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Overview
Description
Scientific Research Applications
Cellaburate has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Cellaburate is a reaction product of cellulose, acetic anhydride or acetic acid, and butyric acid or butyric anhydride . It contains not less than 1.0 percent and not more than 41.0 percent of acetyl (C 2 H 3 O) groups, by weight, and not less than 5.0 percent and not more than 56.0 percent of butyryl (C 4 H 7 O) groups, by weight
Biochemical Analysis
Biochemical Properties
Cellaburate plays a significant role in biochemical reactions, particularly in the pharmaceutical industry. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with esterases, which hydrolyze ester bonds, leading to the release of acetic and butyric acids. These interactions are crucial for the controlled release of drugs in pharmaceutical formulations .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the availability of acetyl and butyryl groups, which are essential for various metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, this compound can inhibit the activity of certain hydrolases, preventing the breakdown of specific substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors such as temperature and pH. Over time, this compound can degrade into its constituent acids, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing drug delivery and improving therapeutic outcomes. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as esterases and acetyltransferases, which play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, the hydrolysis of this compound by esterases releases acetic and butyric acids, which are further metabolized in the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, influencing its localization and activity. For example, it can be transported into cells via endocytosis and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. This localization is essential for its role in modulating cellular processes .
Preparation Methods
Cellaburate can be synthesized through both homogeneous and heterogeneous methods. The homogeneous method involves using organic solvents like dichloromethane or organic acids as solvents, with sulfuric acid as a catalyst . The heterogeneous method, on the other hand, involves the reaction of cellulose with acetic anhydride and butyric anhydride in the presence of a catalyst . Industrial production typically employs the homogeneous method due to its efficiency and scalability .
Chemical Reactions Analysis
Cellaburate undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl groups in cellulose can be substituted with acetyl and butyryl groups.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield cellulose, acetic acid, and butyric acid.
Esterification: The compound can undergo further esterification reactions to modify its properties.
Common reagents used in these reactions include acetic anhydride, butyric anhydride, and sulfuric acid as a catalyst . The major products formed from these reactions are cellulose derivatives with varying degrees of substitution .
Comparison with Similar Compounds
Cellaburate is unique compared to other cellulose derivatives due to its balanced properties of solubility, flexibility, and resistance to moisture. Similar compounds include:
Cellulose Acetate: Lacks the butyryl groups, making it less flexible and less soluble in certain solvents.
Cellulose Butyrate: Contains only butyryl groups, which may result in different solubility and mechanical properties.
This compound’s combination of acetyl and butyryl groups provides a unique balance of properties that make it suitable for a wide range of applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Cellaburate involves the reaction of two starting materials, urea and sodium borohydride, in the presence of a catalyst.", "Starting Materials": [ "Urea", "Sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 1 mole of urea in 100 mL of water.", "Step 2: Add 1 mole of sodium borohydride to the urea solution.", "Step 3: Add a catalyst, such as palladium on carbon, to the reaction mixture.", "Step 4: Heat the reaction mixture at 80-100°C for 24-48 hours.", "Step 5: Cool the reaction mixture and filter off any solids.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS No. |
9004-36-8 |
Molecular Formula |
N/A |
Molecular Weight |
0 |
Synonyms |
cellaburate; Cellulose,acetatebutanoate; CELLULOSE ACETATE BUTYRATE; CELLULOSE ACETATE BUTYRATE POLYMER; CELLULOSE ACETOBUTYRATE; CELLULOSE ACETATE BUTYRATE, 38 WT. % BUT YRYL CONTENT, AVERAGE MN CA. 30,000; CELLULOSE ACETATE BUTYRATE, 52 WT. % BUT YRYL CO |
Origin of Product |
United States |
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